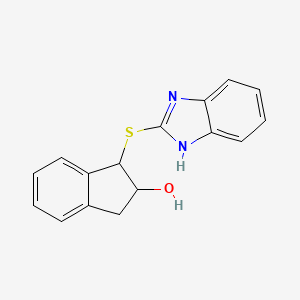

1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol

Description

Properties

IUPAC Name |

1-(1H-benzimidazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-14-9-10-5-1-2-6-11(10)15(14)20-16-17-12-7-3-4-8-13(12)18-16/h1-8,14-15,19H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVATGWKVRMSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol typically involves the reaction of 1H-1,3-benzimidazole-2-thiol with 2-indanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or indanol moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or alcohol derivatives.

Substitution: Various substituted benzimidazole or indanol derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study on 2-mercaptobenzimidazole derivatives demonstrated promising results against various microbial strains .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. Compounds containing the benzimidazole nucleus have been shown to inhibit cancer cell proliferation by targeting specific enzymes and pathways critical for tumor growth. For example, derivatives similar to this compound have been evaluated for their effects on human colorectal carcinoma cell lines (HCT116), revealing IC50 values that indicate potent anticancer activity .

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized benzimidazole derivatives assessed their antimicrobial activity against various bacterial strains using the tube dilution method. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive bacteria, demonstrating significant antimicrobial efficacy .

Case Study 2: Anticancer Screening

In vitro testing of 2-mercaptobenzimidazole derivatives against HCT116 cancer cells showed that some compounds had IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). This suggests that these compounds may offer a new avenue for cancer treatment .

Applications in Industry

Beyond biological applications, this compound can serve as a building block for synthesizing more complex molecules in chemical research and industry. Its unique structure allows for modifications that could lead to the development of novel materials or chemical processes .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The indanol moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol with structurally or functionally related compounds, emphasizing key differences in scaffold design, substituent effects, and biological activity.

Structural and Functional Insights

- Benzimidazole vs. Triazole Scaffolds : Benzimidazoles (e.g., the target compound) exhibit broader target promiscuity due to their β-turn mimicry, while triazoles (e.g., compounds) often rely on electronic effects (e.g., CF₃ groups) for selective inhibition .

- Sulfanyl vs. Sulfonamide Linkers : Sulfanyl bridges (as in the target compound) may improve metabolic stability compared to sulfonamides, which are prone to hydrolysis .

- Substituent Effects: Halogenated or CF₃ groups (e.g., in triazole derivatives) enhance potency but may increase toxicity. In contrast, the 2-indanol moiety in the target compound could improve stereoselective binding .

Research Findings and Gaps

- Privileged Substructure Limitations : Benzimidazoles’ promiscuity () risks off-target effects, whereas triazoles achieve higher selectivity through tailored substituents .

- Synthetic Accessibility : The sulfanyl bridge in the target compound may complicate synthesis compared to triazoles, which benefit from click chemistry protocols .

Biological Activity

1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, focusing on its antimicrobial, antiviral, and anticancer potential, as well as mechanisms of action and research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to an indanol structure through a sulfur atom. This unique arrangement contributes to its biological activity, as both the benzimidazole and indanol frameworks are known for their pharmacological significance.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that derivatives of benzimidazole compounds often demonstrate potent activity against various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | 100 μg/ml (Ampicillin) |

| Escherichia coli | 62.5 μg/ml | 25 μg/ml (Ciprofloxacin) |

| Candida albicans | 250 μg/ml | 500 μg/ml (Griseofulvin) |

The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways, leading to cell death or growth inhibition .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that benzimidazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors. For instance, certain analogues have shown efficacy against respiratory syncytial virus (RSV), highlighting the potential of this class of compounds in antiviral therapy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the micromolar range against human ovarian carcinoma (SKOV-3) and prostate cancer (PC-3) cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| SKOV-3 | 23.69 |

| PC-3 | 73.05 |

| HeLa | 64.66 |

| THP-1 | 39.08 |

This suggests a promising therapeutic index for further development in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzimidazole moiety binds to various enzymes involved in critical metabolic pathways, inhibiting their activity.

- Receptor Interaction : The compound may also interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Cell Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and eventual cell lysis.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- A study demonstrated that a related compound significantly reduced tumor size in animal models of breast cancer.

- Another investigation showed improved survival rates in mice infected with influenza when treated with benzimidazole derivatives.

These findings underscore the potential clinical applications of this compound as both an antimicrobial and anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol?

The compound can be synthesized via multicomponent cascade reactions or functionalization of pre-existing scaffolds. For the indanol core, diastereoselective multicomponent reactions under optimized conditions (e.g., chiral catalysts, temperature control) yield enantiomerically pure intermediates . The benzimidazole-sulfanyl moiety can be introduced via nucleophilic substitution or copper-catalyzed thiol-aryl coupling. Microwave-assisted reactions in aqueous or solvent-free systems improve efficiency and reduce side products . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are typical.

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Conflicting crystallographic parameters (e.g., bond lengths, torsion angles) may arise from differences in data collection (temperature, resolution) or refinement software. Use SHELXL for high-precision refinement against high-resolution data (e.g., synchrotron sources) . Cross-validate results with ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonding networks . For ambiguous electron density regions (e.g., sulfanyl group orientation), employ Hirshfeld surface analysis to assess intermolecular interactions and validate packing models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR for backbone assignment (e.g., indanol CH-OH at δ ~4.5–5.0 ppm; benzimidazole aromatic protons at δ ~7.5–8.5 ppm).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and sulfanyl (C-S stretch at ~600–700 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : Resolve stereochemistry and confirm sulfanyl substitution position .

Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization?

- Core Modifications : Replace indanol with other bicyclic systems (e.g., tetralin) to assess bioavailability changes.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on benzimidazole to modulate electron density and binding affinity.

- In Silico Screening : Dock derivatives into target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina , prioritizing compounds with ΔG < -8 kcal/mol .

- In Vitro Assays : Test against Candida spp. (MIC < 1 µg/mL indicates high potency) and compare with clinical azoles .

Basic: What computational tools are suitable for modeling this compound’s reactivity?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap > 4 eV suggests stability).

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) with GROMACS to predict aggregation behavior.

- Docking Studies : Employ SwissDock for preliminary target identification using the PDB database .

Advanced: How to address discrepancies in reported biological activity data?

Contradictions may stem from assay variability (e.g., broth microdilution vs. disk diffusion) or compound purity. Standardize protocols:

- Purity : Confirm ≥98% via HPLC (C18 column, acetonitrile/water mobile phase).

- Controls : Include fluconazole and terbinafine as positive controls in antifungal assays.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .

Basic: What are the recommended storage conditions to prevent degradation?

Store under inert atmosphere (argon) at -20°C in amber vials. For short-term use, desiccate with silica gel at 4°C. Monitor stability via periodic TLC (Rf shift indicates decomposition) .

Advanced: How can mechanistic studies elucidate the sulfanyl group’s role in catalysis?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated sulfanyl derivatives.

- X-ray Absorption Spectroscopy (XAS) : Probe sulfur’s oxidation state during catalytic cycles.

- Radical Trapping : Add TEMPO to identify radical intermediates in oxidation reactions .

Basic: What chromatographic methods ensure purity for biological testing?

- HPLC : C18 column, isocratic elution (70:30 methanol/water), UV detection at 254 nm.

- TLC : Silica gel 60 F₂₅₄, chloroform/methanol (9:1), visualize with iodine vapor .

Advanced: How to design analogs targeting privileged substructures for enhanced bioactivity?

Leverage benzimidazole-indanol as a privileged scaffold by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.